3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
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Overview
Description
3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles The process begins with the reaction of cyanuric chloride with dimethylamine to introduce the dimethylamino groupThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often facilitated by catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its triazine core.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine core is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4-(dimethylamino)pyridine: Shares the dimethylamino group and is used as a catalyst in organic synthesis.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group and is used in peptide synthesis .
Uniqueness
The presence of both the triazine core and the benzamide moiety allows for diverse chemical interactions and biological activities, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H16N6O |
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Molecular Weight |
272.31 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H16N6O/c1-14-11(20)9-5-4-6-10(7-9)17-12-15-8-16-13(18-12)19(2)3/h4-8H,1-3H3,(H,14,20)(H,15,16,17,18) |
InChI Key |
GVLQWEVJNGIQDD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N(C)C |
Origin of Product |
United States |
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